molecular formula C4H8N2O3S B13536296 (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate

(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate

Cat. No.: B13536296
M. Wt: 164.19 g/mol
InChI Key: JGXQCKFDXPHPMM-UHFFFAOYSA-N
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Description

(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in photochemistry and bioconjugation due to its ability to form reactive intermediates upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate typically involves the reaction of diazirine precursors with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:

    Photolysis: Upon exposure to UV light, the diazirine ring opens to form a reactive carbene intermediate.

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Photolysis: UV light sources, typically in the range of 300-400 nm.

    Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols in solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Photolysis: Reactive carbene intermediates that can insert into C-H or N-H bonds.

    Nucleophilic Substitution: Substituted products where the methanesulfonate group is replaced by the nucleophile.

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

Scientific Research Applications

(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is widely used in scientific research due to its versatility:

    Chemistry: Used in photochemical studies to generate reactive intermediates for various synthetic applications.

    Biology: Employed in bioconjugation techniques to label biomolecules with photoactivatable groups.

    Medicine: Investigated for its potential in drug delivery systems where controlled release is triggered by light.

    Industry: Utilized in the development of photoresists and other materials that require precise patterning.

Mechanism of Action

The primary mechanism of action for (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it a powerful tool for modifying molecules. The molecular targets and pathways involved depend on the specific application, but generally, the carbene intermediate reacts with nearby functional groups to form covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • (3-phenyl-3H-diazirin-3-yl)methyl methanesulfonate
  • (3-ethyl-3H-diazirin-3-yl)methyl methanesulfonate
  • (3-methyl-3H-diazirin-3-yl)methyl tosylate

Uniqueness

(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is unique due to its specific reactivity and stability. Compared to other diazirine compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications. Its methanesulfonate group also provides a good leaving group for nucleophilic substitution reactions, enhancing its versatility in synthetic chemistry.

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

(3-methyldiazirin-3-yl)methyl methanesulfonate

InChI

InChI=1S/C4H8N2O3S/c1-4(5-6-4)3-9-10(2,7)8/h3H2,1-2H3

InChI Key

JGXQCKFDXPHPMM-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)COS(=O)(=O)C

Origin of Product

United States

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